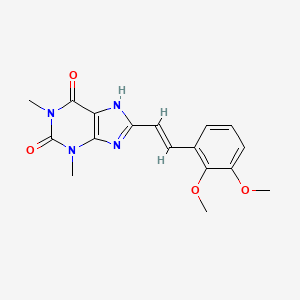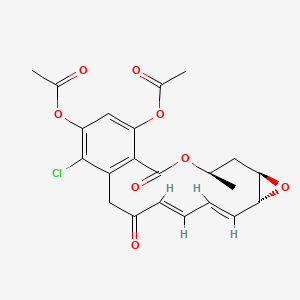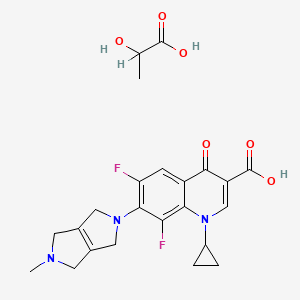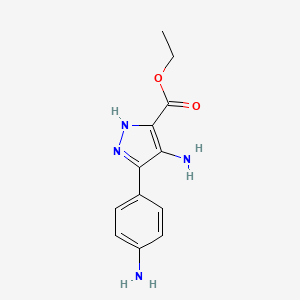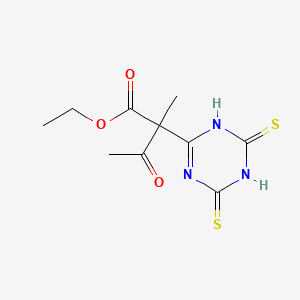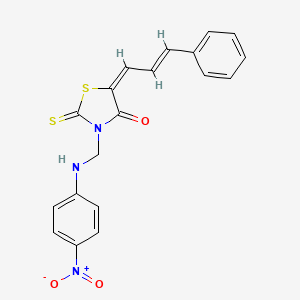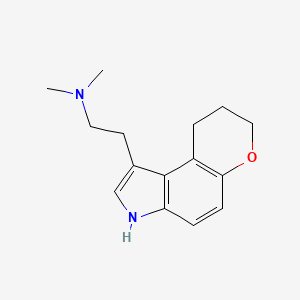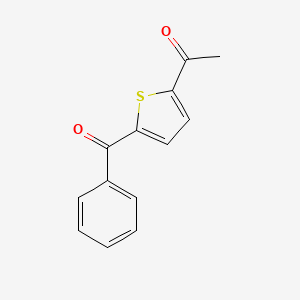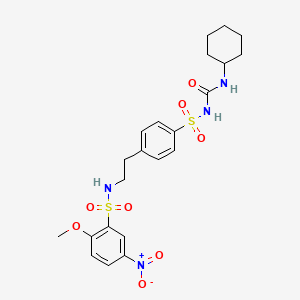
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo chlorination, oxidation, and amination reactions. Common reagents used in these reactions include chlorine gas, hydrogen peroxide, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s unique structure allows it to engage in various biochemical pathways, contributing to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core structure.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide stands out due to its specific functional groups, such as the 3-aminopropyl and 8-chloro substituents, which may confer unique chemical and biological properties. These features can influence its reactivity, pharmacokinetics, and overall efficacy in various applications.
Propriétés
Numéro CAS |
14339-67-4 |
|---|---|
Formule moléculaire |
C15H15ClN2O2S |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
(5R)-10-(3-aminopropyl)-8-chloro-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2O2S/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)21(14)20/h2-5,8-9,19H,1,6-7,17H2/t21-/m1/s1 |
Clé InChI |
YPVVVWXXZSKKKY-OAQYLSRUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)[S@](=O)C3=C(N2CCCN)C=C(C=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)S(=O)C3=C(N2CCCN)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



